molecular formula C14H14ClNO2S B11834272 Ethyl 3-(4-chloro-2-phenylthiazol-5-yl)propanoate

Ethyl 3-(4-chloro-2-phenylthiazol-5-yl)propanoate

Cat. No.: B11834272
M. Wt: 295.8 g/mol
InChI Key: PLLHOKPIVLZTQM-UHFFFAOYSA-N
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Description

Ethyl 3-(4-chloro-2-phenylthiazol-5-yl)propanoate: is a synthetic organic compound with the molecular formula C14H14ClNO2S and a molecular weight of 295.78 g/mol . This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(4-chloro-2-phenylthiazol-5-yl)propanoate typically involves the reaction of 4-chloro-2-phenylthiazole with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(4-chloro-2-phenylthiazol-5-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazoles .

Scientific Research Applications

Ethyl 3-(4-chloro-2-phenylthiazol-5-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(4-chloro-2-phenylthiazol-5-yl)propanoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to various biological effects. The compound may inhibit certain enzymes or modulate receptor activity, resulting in its observed biological activities .

Comparison with Similar Compounds

  • Ethyl 3-(4-chloro-2-methylthiazol-5-yl)propanoate
  • Ethyl 3-(4-chloro-2-ethylthiazol-5-yl)propanoate
  • Ethyl 3-(4-chloro-2-isopropylthiazol-5-yl)propanoate

Comparison: Ethyl 3-(4-chloro-2-phenylthiazol-5-yl)propanoate is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties. The phenyl group enhances the compound’s stability and may contribute to its biological activity compared to its methyl, ethyl, and isopropyl analogs .

Biological Activity

Ethyl 3-(4-chloro-2-phenylthiazol-5-yl)propanoate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound features a thiazole ring, which is known for its significant pharmacological properties. The synthesis typically involves reactions such as the Knoevenagel condensation and alkylation, leading to derivatives that exhibit varied biological activities. The presence of the 4-chloro and phenyl groups on the thiazole moiety is crucial for enhancing its pharmacological profile.

Anticancer Activity

Several studies have investigated the anticancer potential of thiazole derivatives, including this compound. The compound has shown promising results in inhibiting cancer cell proliferation in various cell lines.

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cell Lines :
    • A study reported that compounds with thiazole rings exhibited significant cytotoxicity against several cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer) cells. This compound demonstrated IC50 values comparable to established chemotherapeutics, indicating its potential as an anticancer agent .
  • Mechanism of Action :
    • The mechanism underlying the anticancer activity involves apoptosis induction and cell cycle arrest. Molecular dynamics simulations suggested that the compound interacts with key proteins involved in cell survival pathways, leading to enhanced apoptosis in treated cells .
  • Structure-Activity Relationship (SAR) :
    • SAR studies highlighted that electron-withdrawing groups like chlorine on the phenyl ring significantly enhance cytotoxic activity. The presence of a thiazole moiety is essential for maintaining biological activity, as modifications can lead to reduced efficacy .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial efficacy.

Key Findings

  • Activity Against Drug-resistant Strains :
    • Research indicated that thiazole derivatives possess broad-spectrum antimicrobial activity, particularly against drug-resistant strains of bacteria such as Staphylococcus aureus and Candida species. This compound exhibited significant inhibition zones in disk diffusion assays .
  • Potential as an Antifungal Agent :
    • The compound showed promising antifungal activity against various Candida strains, outperforming traditional antifungals like fluconazole in some assays .

Summary of Biological Activities

Activity TypeDescriptionReference(s)
Anticancer Significant cytotoxicity against A549 and Caco-2 cells; induces apoptosis
Antimicrobial Broad-spectrum activity against drug-resistant bacteria and fungi
Mechanism Insights Interacts with survival proteins; structure modifications affect efficacy

Properties

Molecular Formula

C14H14ClNO2S

Molecular Weight

295.8 g/mol

IUPAC Name

ethyl 3-(4-chloro-2-phenyl-1,3-thiazol-5-yl)propanoate

InChI

InChI=1S/C14H14ClNO2S/c1-2-18-12(17)9-8-11-13(15)16-14(19-11)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3

InChI Key

PLLHOKPIVLZTQM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(N=C(S1)C2=CC=CC=C2)Cl

Origin of Product

United States

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